Cas no 1421513-01-0 (N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide)

N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(3-phenylpropyl)-4-pyridin-2-yloxypiperidine-1-carboxamide
- N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
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- Inchi: 1S/C20H25N3O2/c24-20(22-14-6-9-17-7-2-1-3-8-17)23-15-11-18(12-16-23)25-19-10-4-5-13-21-19/h1-5,7-8,10,13,18H,6,9,11-12,14-16H2,(H,22,24)
- InChI Key: KOBAIPBHSIKODE-UHFFFAOYSA-N
- SMILES: N1(C(NCCCC2=CC=CC=C2)=O)CCC(OC2=NC=CC=C2)CC1
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6359-0320-75mg |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1421513-01-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6359-0320-5μmol |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1421513-01-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6359-0320-15mg |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1421513-01-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6359-0320-30mg |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1421513-01-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6359-0320-10μmol |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1421513-01-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6359-0320-2mg |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1421513-01-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6359-0320-2μmol |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1421513-01-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6359-0320-50mg |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1421513-01-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6359-0320-25mg |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1421513-01-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6359-0320-10mg |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide |
1421513-01-0 | 10mg |
$79.0 | 2023-09-09 |
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide Related Literature
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1. Book reviews
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
Additional information on N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
Comprehensive Overview of N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS No. 1421513-01-0)
N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS No. 1421513-01-0) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework combining a piperidine core with pyridinyloxy and phenylpropyl substituents, making it a subject of interest for drug discovery and medicinal chemistry applications. Its carboxamide functionality further enhances its potential as a bioactive scaffold.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. Researchers are increasingly exploring compounds like N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide due to their modular design, which allows for optimization of pharmacokinetic properties. The compound’s heterocyclic architecture aligns with trends in fragment-based drug design, a strategy frequently discussed in AI-driven drug discovery platforms.
The pyridine and piperidine moieties in this compound are particularly noteworthy, as these motifs are prevalent in FDA-approved drugs targeting central nervous system (CNS) disorders and metabolic diseases. For instance, similar structures have been investigated for their potential kinase inhibitory activity, a hot topic in cancer research and immunotherapy. This connection has led to increased searches for "piperidine derivatives in oncology" and "pyridine-based kinase inhibitors" across scientific databases.
From a synthetic chemistry perspective, CAS No. 1421513-01-0 exemplifies the growing emphasis on green chemistry principles. Researchers are optimizing routes to synthesize such compounds using catalytic methods and solvent-free conditions, addressing concerns about environmental sustainability in pharmaceutical manufacturing. These efforts resonate with broader industrial shifts toward ESG (Environmental, Social, and Governance) compliance.
Analytical characterization of N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves advanced techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Such methods are critical for verifying the compound’s purity, a key consideration for high-throughput screening (HTS) in drug development. The rise of automated synthesis platforms has further streamlined the production of analogous compounds, a trend highlighted in recent ACS (American Chemical Society) publications.
Beyond pharmaceutical applications, this compound’s ligand-like properties have sparked interest in chemical biology studies. Its ability to interact with protein targets makes it a candidate for proteomics research, particularly in affinity-based profiling experiments. These intersections with omics technologies reflect the compound’s versatility and align with current searches for "chemical probes for target identification."
In summary, N-(3-phenylpropyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide (CAS No. 1421513-01-0) represents a compelling case study in modern medicinal chemistry. Its structural features, synthetic accessibility, and potential bioactivities position it as a valuable tool for addressing challenges in drug discovery and molecular design. As the scientific community continues to prioritize data-driven approaches and sustainable practices, compounds like this will remain at the forefront of innovation.
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